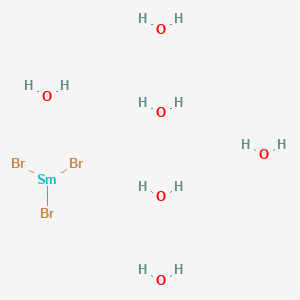
Samarium(III) bromide hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samarium bromide hexahydrate is a chemical compound with the formula SmBr₃·6H₂O. It is a crystalline substance that typically appears as a light yellow solid. This compound is a hydrate form of samarium bromide, where each molecule of samarium bromide is associated with six molecules of water. Samarium bromide hexahydrate is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Samarium bromide hexahydrate can be synthesized by dissolving samarium oxide (Sm₂O₃) in 40% hydrobromic acid (HBr). The resulting solution is then crystallized to obtain SmBr₃·6H₂O . The reaction can be represented as follows:
Sm2O3+6HBr→2SmBr3+3H2O
Industrial Production Methods
In industrial settings, samarium bromide hexahydrate is produced by heating the hydrate form with ammonium bromide under vacuum conditions to obtain the anhydrous form of samarium bromide . This method ensures the removal of water molecules, resulting in pure samarium bromide.
Chemical Reactions Analysis
Types of Reactions
Samarium bromide hexahydrate undergoes various chemical reactions, including:
Reduction: Samarium bromide can act as a reducing agent in organic synthesis.
Substitution: It can participate in substitution reactions where bromide ions are replaced by other anions or ligands.
Common Reagents and Conditions
Hydrobromic Acid (HBr): Used in the preparation of samarium bromide hexahydrate from samarium oxide.
Ammonium Bromide (NH₄Br): Used in the industrial production method to obtain anhydrous samarium bromide.
Major Products Formed
Samarium Diiodide (SmI₂): A common product formed in reduction reactions involving samarium bromide.
Substituted Samarium Compounds: Formed in substitution reactions where bromide ions are replaced.
Scientific Research Applications
Samarium bromide hexahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in reduction and coupling reactions.
Biology: Samarium compounds are used in various biological assays and studies due to their unique properties.
Industry: It is used in the production of high-purity samarium metal and other samarium-based materials.
Mechanism of Action
The mechanism of action of samarium bromide hexahydrate involves its ability to act as a reducing agent. In organic synthesis, samarium diiodide (SmI₂) is known for its single-electron transfer capabilities, which facilitate the reduction of various functional groups . The molecular targets and pathways involved include the reduction of carbonyl compounds, halides, and other functional groups, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
Samarium Chloride (SmCl₃): Similar to samarium bromide but with chloride ions instead of bromide.
Samarium Iodide (SmI₂): Known for its use in reductive coupling reactions.
Samarium Fluoride (SmF₃): Another halide compound of samarium with different reactivity.
Uniqueness
Samarium bromide hexahydrate is unique due to its specific reactivity and solubility properties. It is particularly useful in reactions requiring a bromide source and in applications where the presence of water molecules is beneficial.
Properties
IUPAC Name |
tribromosamarium;hexahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.6H2O.Sm/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJDCZVUWJNXRL-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.Br[Sm](Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H12O6Sm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13517-12-9 |
Source


|
| Record name | Samarium(III) bromide hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,4aR,5S,6R,8aR)-5-[2-[(1S,2S,4aR,6S,8aR)-6-hydroxy-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-1,1,4a,6-tetramethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol](/img/structure/B576635.png)




![(3R,6S,9S)-6,9-dibenzyl-3-[(2S)-butan-2-yl]-13-octan-2-yl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone](/img/structure/B576642.png)
![(NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine](/img/structure/B576643.png)

![Indeno[1,2:4,5]imidazo[1,2-a]purine-10,12-dione, 3,5,5a,10a-tetrahydro-5a,10a-dihydroxy-](/img/new.no-structure.jpg)
